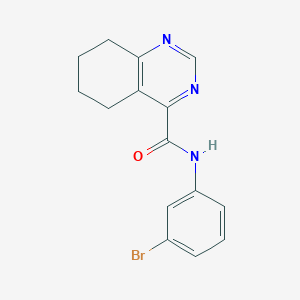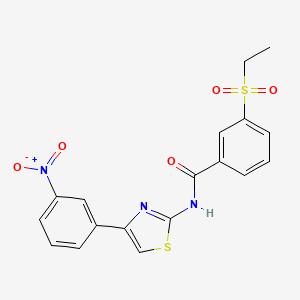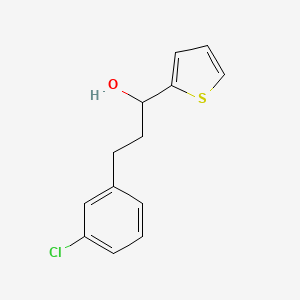
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as BPTC, is a synthetic compound that belongs to the class of tetrahydroquinazoline derivatives. It has been extensively studied due to its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential applications as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a research tool to study the function of ion channels and receptors in the central nervous system.
Wirkmechanismus
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can modulate the activity of glutamate, the main excitatory neurotransmitter in the brain.
Biochemical and physiological effects:
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of ion channels and receptors in the central nervous system, leading to changes in synaptic plasticity, learning, and memory. N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of research is to investigate its potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to explore its potential as a research tool to study the function of ion channels and receptors in the central nervous system. Finally, further studies are needed to optimize the synthesis of N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and to develop more potent and selective NMDA receptor antagonists.
Synthesemethoden
The synthesis of N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of 3-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 3-bromo-2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with hydrazine hydrate to form N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-10-4-3-5-11(8-10)19-15(20)14-12-6-1-2-7-13(12)17-9-18-14/h3-5,8-9H,1-2,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOUDJSMOWOPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2692100.png)


![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)
![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2692106.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)

![1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one](/img/structure/B2692116.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2692119.png)
![Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692120.png)
